A Comprehensive Technical Guide to the Physical Properties of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a chiral amine that belongs to the class of benzofuran derivatives. Chiral amines are crucial structural motifs in a vast array of natural products, pharmaceuticals, and other biologically active compounds[1]. The benzofuran scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[2][3]. The specific stereochemistry and the presence of a bromine atom in this compound can significantly influence its physicochemical properties and biological interactions[2]. This guide provides an in-depth overview of the core physical properties of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride, offering both established data and standardized protocols for its comprehensive characterization.
Chemical and Physical Properties
This section details the fundamental chemical and physical characteristics of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride.
Core Identifiers
| Property | Value | Source |
| Chemical Name | (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride | N/A |
| Molecular Formula | C₈H₉BrClNO | [4] |
| Molecular Weight | 250.52 g/mol | [4] |
| CAS Number | 1379320-33-3 (for the (R)-enantiomer) | N/A |
| Appearance | Solid |
Structural Information
The molecular structure of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride consists of a dihydrobenzofuran core brominated at the 5-position of the benzene ring. The chiral center is located at the 3-position of the furan ring, bearing an amine group which is protonated to form the hydrochloride salt.
Caption: 2D structure of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride.
Analytical Characterization
A comprehensive characterization of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is essential to confirm its identity, purity, and stereochemistry. The following section outlines standard analytical techniques and protocols.
Workflow for Analytical Characterization
Caption: A typical analytical workflow for the characterization of a chiral amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms.
¹H NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the amine protons may exchange with deuterium in D₂O.
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Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
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Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe include the aromatic protons, the diastereotopic protons of the CH₂ group, the methine proton at the chiral center, and the amine protons.
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Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the coupling patterns (multiplicity) to deduce the connectivity between adjacent protons.
Expected ¹H NMR Signals: The aromatic region will show signals corresponding to the three protons on the benzene ring. The dihydrofuran ring will exhibit signals for the CH₂ and CH protons. The chemical shifts will be influenced by the bromine atom and the amine group.
¹³C NMR Spectroscopy Protocol:
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Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
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Data Analysis: Identify the number of unique carbon signals, which should correspond to the number of carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS).
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use an ESI-MS instrument, which is well-suited for analyzing polar and ionic compounds like amine hydrochlorides.
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free amine. The isotopic pattern of this peak, due to the presence of bromine, will be characteristic (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity (enantiomeric excess, ee) of the compound.
Protocol for Enantiomeric Purity Determination:
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Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for separating enantiomers of chiral amines.
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Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
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Analysis: Inject a solution of the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times.
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Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the melting point, thermal stability, and decomposition of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study phase transitions.
DSC Protocol:
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Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
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Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
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Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.
Caption: An illustrative DSC thermogram showing a melting endotherm.
Solubility
The solubility of a drug candidate is a critical physical property that influences its absorption and bioavailability.
Protocol for Solubility Determination
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Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 2, 7.4) and organic solvents used in pharmaceutical processing (e.g., ethanol, methanol, dichloromethane).
-
Equilibrium Solubility Method:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
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Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
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Filter or centrifuge the suspension to remove the undissolved solid.
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Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
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Expected Solubility Profile: As a hydrochloride salt, (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride is expected to have higher solubility in polar solvents and aqueous media compared to its free base form. The solubility in aqueous solutions may be pH-dependent.
Conclusion
The physical properties of (R)-5-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride outlined in this guide provide a foundational understanding for its use in research and drug development. The provided protocols offer a standardized approach to its characterization, ensuring data quality and reproducibility. A thorough understanding of these properties is paramount for the rational design of experiments, formulation development, and the interpretation of biological data.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583. [Link]
-
Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2023). Journal of the American Chemical Society, 145(24), 13035–13045. [Link]
-
5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 121(22), 14067–14169. [Link]
-
The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2011). Microgram Journal, 8(2), 62-74. [Link]
-
Structural and Physical Properties of Amines. (2021). Chemistry LibreTexts. [Link]
-
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]
-
Reactivity of Benzofuran Derivatives. (2013). Mini-Reviews in Organic Chemistry, 10(4), 334-356. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(9), 2845. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10595. [Link]
-
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Molecules, 29(5), 1146. [Link]
-
5-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2013). SWGDRUG.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride - Lead Sciences [lead-sciences.com]
